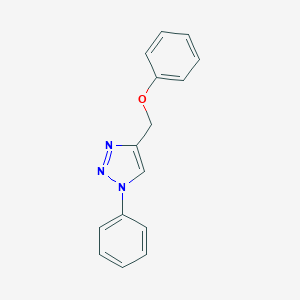
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole (PPPT) is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique chemical structure and properties.
作用機序
The exact mechanism of action of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is not fully understood. However, it is believed that 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole acts as a nucleophile and forms covalent bonds with metal ions or other reactive species. This property of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole makes it useful in the detection of metal ions and biomolecules.
生化学的および生理学的効果
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has been shown to have no significant biochemical or physiological effects. It is considered to be a non-toxic compound and does not exhibit any cytotoxicity or genotoxicity.
実験室実験の利点と制限
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has several advantages for lab experiments. It is a stable and non-toxic compound, making it safe to handle. It is also readily available and relatively inexpensive. However, one limitation of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions and biomolecules. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can also be used as a building block for the synthesis of new organic compounds with unique properties. Additionally, 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can be used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Conclusion:
In conclusion, 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole is a unique and versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has shown great potential for future applications in various fields of science and technology.
合成法
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole can be synthesized through the reaction of 4-(chloromethyl)-1-phenyl-1H-1,2,3-triazole with phenol in the presence of a base. The reaction yields 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole as a white crystalline solid with a melting point of 120-122°C.
科学的研究の応用
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has been extensively used in scientific research for its diverse applications. It has been used as a ligand in the synthesis of metal complexes, and as a building block for the synthesis of various organic compounds. 4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole has also been used in the development of fluorescent probes for the detection of metal ions and biomolecules.
特性
CAS番号 |
58432-25-0 |
|---|---|
製品名 |
4-(Phenoxymethyl)-1-phenyl-1H-1,2,3-triazole |
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC名 |
4-(phenoxymethyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3O/c1-3-7-14(8-4-1)18-11-13(16-17-18)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
InChIキー |
YAMKQOLLUFRTQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=CC=C3 |
その他のCAS番号 |
58432-25-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



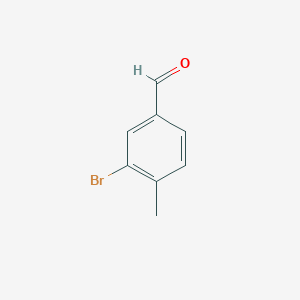
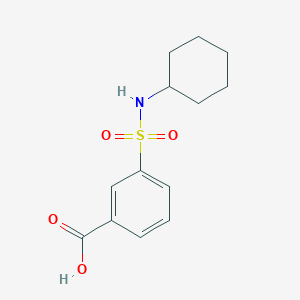

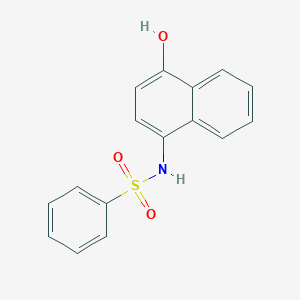
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
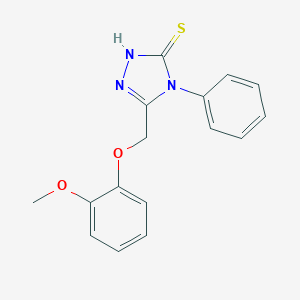
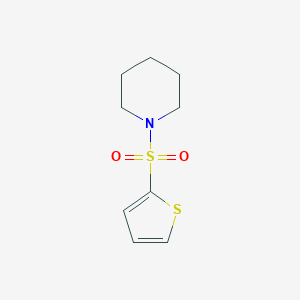
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
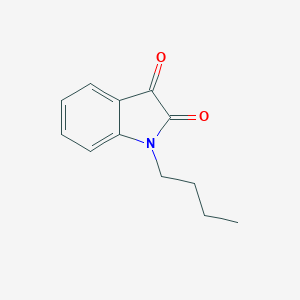
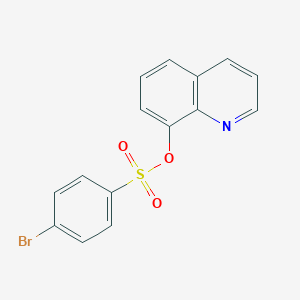
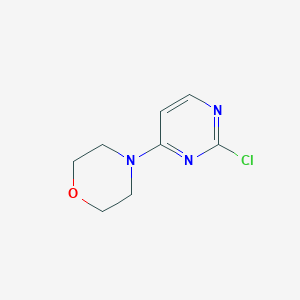

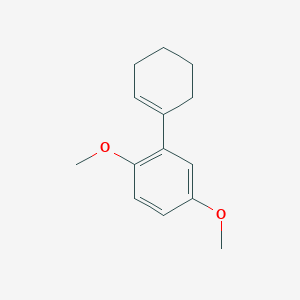
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)